Copper is a widely studied element with numerous applications in various scientific research fields, including material science, catalysis, and medicine .
This compound is a fluorinated organic molecule. Fluorinated organic molecules have unique properties that make them interesting for research in various fields, including pharmaceuticals, materials science, and agrochemicals .
This molecule is an organosilane, a class of compounds containing silicon-carbon bonds. Organosilanes have diverse applications in organic synthesis and materials science .
Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane is a complex organometallic compound characterized by its unique molecular structure. Its molecular formula is , and it has a molecular weight of approximately 442.00 g/mol. This compound features a copper center coordinated with a hexafluoroacetylacetonate ligand and a trimethylsilyl group, which enhances its reactivity and solubility in organic solvents. The presence of multiple fluorine atoms contributes to its unique chemical properties, including stability and reactivity under various conditions .
These reactions are facilitated by the electronic properties imparted by the copper center and the fluorinated groups .
Research into the biological activity of Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane is limited but suggests potential applications in medicinal chemistry. Organometallic compounds containing copper have been studied for their antimicrobial and anticancer properties. The presence of the hexafluoro group may enhance its interaction with biological molecules, potentially leading to increased efficacy in therapeutic applications .
Several methods can be employed to synthesize Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane:
These methods allow for varying degrees of control over the product's purity and yield .
Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane has several applications:
These applications highlight its versatility across different fields .
Interaction studies have shown that Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane can interact with various substrates through coordination bonds. These interactions are crucial for understanding its reactivity and potential use in catalysis and biological systems. Studies often focus on how changes in the ligand environment affect these interactions and the resulting chemical behavior .
Several compounds share structural similarities with Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Bis(trimethylsilyl)acetylene(hexafluoroacetylacetonato)copper(I) | Contains bis(trimethylsilyl)acetylene as a ligand | |
Copper(II) hexafluoroacetylacetonate | Lacks the trimethylsilyl group | |
Copper(I) acetylacetonate | Simpler structure without fluorination |
The uniqueness of Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane lies in its combination of fluorinated groups and silane functionalities that enhance its reactivity and stability compared to other similar compounds .